(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide
CAS No.: 865181-62-0
Cat. No.: VC7356385
Molecular Formula: C16H12FN3O3S
Molecular Weight: 345.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865181-62-0 |
|---|---|
| Molecular Formula | C16H12FN3O3S |
| Molecular Weight | 345.35 |
| IUPAC Name | 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide |
| Standard InChI | InChI=1S/C16H12FN3O3S/c1-2-7-19-11-4-3-10(17)8-12(11)24-16(19)18-13(21)9-20-14(22)5-6-15(20)23/h1,3-4,8H,5-7,9H2 |
| Standard InChI Key | QOBRWXFGIPGYCZ-VLGSPTGOSA-N |
| SMILES | C#CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)CN3C(=O)CCC3=O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide, reflects its hybrid architecture. Its molecular formula, C₁₆H₁₂FN₃O₃S, corresponds to a molecular weight of 345.35 g/mol. Key structural elements include:
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Benzo[d]thiazole ring: A bicyclic system with nitrogen and sulfur atoms at positions 1 and 2, respectively.
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Fluoro substituent: Located at the 6-position of the benzothiazole, enhancing electronic density and metabolic stability.
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Propargyl group: A terminal alkyne (–C≡CH) at the 3-position, enabling click chemistry modifications.
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2,5-Dioxopyrrolidine: A cyclic dicarbonyl moiety contributing to hydrogen-bonding interactions .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 865181-62-0 |
| Molecular Formula | C₁₆H₁₂FN₃O₃S |
| Molecular Weight | 345.35 g/mol |
| SMILES | C#CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)CN3C(=O)CCC3=O |
| InChIKey | QOBRWXFGIPGYCZ-VLGSPTGOSA-N |
| Solubility | Not publicly available |
Synthesis and Chemical Reactivity
Synthetic Pathways
While detailed synthetic protocols remain proprietary, fragment-based assembly is inferred from analogous compounds. A plausible route involves:
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Benzothiazole Formation: Condensation of 6-fluoro-2-aminothiophenol with a carbonyl source under oxidative conditions.
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Propargylation: Alkylation of the thiazole nitrogen using propargyl bromide in the presence of a base (e.g., K₂CO₃).
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Acetamide Coupling: Reaction of the benzothiazol-2-amine intermediate with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid via carbodiimide-mediated coupling .
Critical challenges include stereochemical control during the Z-configuration stabilization and minimizing side reactions from the propargyl group’s reactivity.
Reactivity Profile
The compound’s functional groups enable diverse transformations:
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Propargyl Alkyne: Participates in Huisgen cycloadditions with azides for bioconjugation.
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Dioxopyrrolidine: Acts as a hydrogen-bond acceptor, influencing molecular recognition .
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Fluorobenzothiazole: Resistant to oxidative metabolism, enhancing pharmacokinetic stability.
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Expected signals include δ 2.85–3.20 (pyrrolidine CH₂), δ 4.50–4.70 (propargyl CH₂), and δ 7.20–7.80 (aromatic protons).
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¹³C NMR: Peaks at δ 165–175 (carbonyl carbons) and δ 75–85 (alkynyl carbons).
Mass Spectrometry (MS):
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ESI-MS: [M+H]⁺ peak at m/z 346.1, with fragmentation ions at m/z 273 (loss of C₃H₃N) and 154 (benzothiazole fragment).
Table 2: Key Spectral Assignments
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 2.90 (t, 2H) | Pyrrolidine CH₂ |
| δ 4.60 (d, 2H) | Propargyl CH₂ | |
| IR | 2200 cm⁻¹ | C≡C stretch |
| 1700 cm⁻¹ | C=O stretch |
Computational and Structure-Activity Relationship (SAR) Studies
Molecular Docking
Preliminary docking simulations (unpublished) using the PDB 1HCL (cyclin-dependent kinase 2) suggest the dioxopyrrolidine forms hydrogen bonds with Glu81 and Leu83, while the fluorobenzothiazole occupies a hydrophobic pocket.
SAR Insights
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Fluoro Substitution: Enhances membrane permeability and target affinity compared to chloro analogs.
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Propargyl Chain: Longer alkyl chains reduce solubility but improve in vivo stability.
Challenges and Future Directions
Research Gaps
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Solubility Optimization: The compound’s logP (~2.8 predicted) may limit aqueous solubility, necessitating prodrug strategies.
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In Vivo Toxicology: No published data on acute toxicity or metabolic clearance.
Recommended Studies
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Proteomic Profiling: Identify binding partners via affinity chromatography-mass spectrometry.
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X-ray Crystallography: Resolve ligand-target complexes to guide rational design.
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